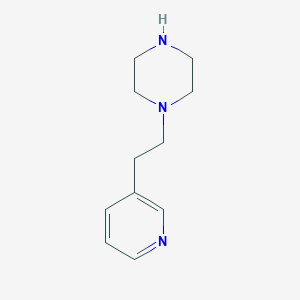

1-(2-(Pyridin-3-YL)ethyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

381721-53-5 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(2-pyridin-3-ylethyl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-2-11(10-13-4-1)3-7-14-8-5-12-6-9-14/h1-2,4,10,12H,3,5-9H2 |

InChI Key |

JKIGUZSUULVKJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2 Pyridin 3 Yl Ethyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections

A critical first step in designing the synthesis of 1-(2-(pyridin-3-yl)ethyl)piperazine is the process of retrosynthetic analysis. This involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.

Two primary disconnection points are logical for this molecule:

Disconnection A (C-N bond): The most intuitive disconnection is at the C-N bond between the piperazine (B1678402) ring and the ethyl linker. This approach identifies piperazine and a 3-substituted-2-ethylpyridine derivative as the key synthons.

Disconnection B (C-C bond): An alternative disconnection can be made at the C-C bond of the ethyl linker. This would lead to a pyridylmethyl synthon and a piperazinylmethyl synthon.

Key Synthetic Precursors and Building Blocks

Following Disconnection A, the most straightforward precursors are:

Piperazine: A readily available and inexpensive cyclic diamine.

3-(2-Haloethyl)pyridine or 3-Vinylpyridine (B15099): The choice of the electrophilic partner is crucial. 3-(2-Chloroethyl)pyridine (B1593371) prepchem.com or 3-(2-bromoethyl)pyridine (B50211) are common alkylating agents. Alternatively, 3-vinylpyridine can be used in a Michael addition reaction. The synthesis of 3-(2-chloroethyl)pyridine can be achieved by treating 3-pyridineethanol (B121831) with thionyl chloride. prepchem.com

For Disconnection B, the precursors would be more complex to generate and are therefore less commonly employed for this specific target.

Consideration of Stereochemical Control in Synthesis

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in its synthesis. However, it is noteworthy that a stereoisomer, (2S)-2-[2-(3-pyridinyl)ethyl]piperazine (CAS 612503-28-3), exists, indicating that if a substituent were present on the piperazine ring, stereoisomers would need to be considered and potentially separated. chemicalbook.com

Established Synthetic Routes for this compound

Both linear and convergent synthetic strategies can be effectively utilized to produce this compound.

Linear Synthesis Approaches

A linear synthesis involves a sequential series of reactions to build the final molecule. A common linear approach for this target compound is the direct N-alkylation of piperazine.

Route 1: N-Alkylation of Piperazine with a 3-(2-Haloethyl)pyridine

This is a classic and widely used method for forming C-N bonds. Piperazine, acting as a nucleophile, attacks the electrophilic carbon of a 3-(2-haloethyl)pyridine (e.g., 3-(2-chloroethyl)pyridine or 3-(2-bromoethyl)pyridine), leading to the formation of the desired product via a nucleophilic substitution reaction. To favor mono-alkylation and minimize the formation of the dialkylated byproduct, an excess of piperazine is often used. mdpi.com

A typical reaction procedure would involve:

Dissolving piperazine in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724).

Adding a base, like potassium carbonate, to neutralize the hydrohalic acid formed during the reaction.

Adding the 3-(2-haloethyl)pyridine and heating the mixture to reflux.

Monitoring the reaction progress by techniques like thin-layer chromatography (TLC).

Upon completion, the product is isolated and purified, often through extraction and distillation or crystallization.

Route 2: Michael Addition of Piperazine to 3-Vinylpyridine

Another viable linear synthesis involves the Michael addition of piperazine to 3-vinylpyridine. In this conjugate addition reaction, the nucleophilic nitrogen of piperazine attacks the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine (B92270) ring. This reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a weak acid or base.

Convergent Synthesis Strategies

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach does not offer a significant advantage over a linear one due to the simplicity of the precursors. However, one could envision a strategy where a protected piperazine derivative is reacted with the pyridine-containing fragment.

For instance, mono-Boc-protected piperazine can be alkylated with a 3-(2-haloethyl)pyridine. The use of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens prevents dialkylation and allows for a more controlled reaction. The Boc group can then be removed under acidic conditions to yield the final product. This method provides better control over the reaction but adds extra steps for protection and deprotection. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective for N-alkylation reactions. mdpi.com

Base: An appropriate base is necessary to neutralize the acid formed during the alkylation with haloethylpyridines. Common choices include inorganic bases like potassium carbonate or sodium carbonate, or organic bases like triethylamine (B128534).

Temperature: The reaction is typically heated to increase the rate of reaction. Reflux temperatures of the chosen solvent are commonly employed.

Reactant Ratio: As mentioned, using a large excess of piperazine can help to minimize the formation of the N,N'-disubstituted byproduct.

Catalyst: While not always necessary for this type of reaction, phase-transfer catalysts can sometimes be used to improve the reaction rate and yield, especially in biphasic systems.

The table below summarizes potential conditions for the synthesis via N-alkylation of piperazine.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Alkylating Agent | 3-(2-Chloroethyl)pyridine HCl | 3-(2-Bromoethyl)pyridine | 3-Vinylpyridine |

| Solvent | Ethanol | Acetonitrile | Methanol (B129727) |

| Base | K2CO3 | Triethylamine | None (or catalytic base) |

| Temperature | Reflux | Reflux | Room Temperature to Reflux |

| Piperazine (eq.) | 2-5 | 2-4 | 1.1-1.5 |

| Typical Yield | Moderate to Good | Good to High | Moderate to Good |

This table presents generalized conditions based on similar reactions and would require specific optimization for the synthesis of this compound.

Catalytic Systems and Reagent Selection

The synthesis of this compound and its analogs often relies on nucleophilic substitution reactions. While these reactions can proceed without a catalyst, the efficiency and selectivity can be significantly enhanced through the use of appropriate catalytic systems and reagents.

One common approach involves the reaction of piperazine with 3-vinylpyridine. This Michael addition is often catalyzed by a strong base to deprotonate the piperazine, increasing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Alternatively, the reaction of piperazine with a 3-(2-haloethyl)pyridine (e.g., 3-(2-chloroethyl)pyridine or 3-(2-bromoethyl)pyridine) is a widely used method. In this case, a base is also typically employed to scavenge the hydrogen halide byproduct and drive the reaction to completion. Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to avoid competition with the piperazine nucleophile.

In some instances, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases like sodium carbonate or potassium carbonate.

A prevalent method for the synthesis of related arylpiperazines involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction typically pairs an aryl halide or triflate with piperazine. For the synthesis of this compound, this would involve a precursor like 3-halopyridine, which would first need to be elaborated with a two-carbon side chain before coupling with piperazine, or a more complex coupling partner.

Ruthenium and iridium-based catalysts have also been explored for the synthesis of piperazine derivatives through different mechanistic pathways, such as borrowing hydrogen catalysis or reductive amination.

Table 1: Common Catalytic Systems and Reagents

| Catalyst/Reagent | Reactants | Reaction Type | Notes |

| Sodium Hydride (NaH) | Piperazine, 3-Vinylpyridine | Michael Addition | Strong base, requires anhydrous conditions. |

| Triethylamine (TEA) | Piperazine, 3-(2-Haloethyl)pyridine | Nucleophilic Substitution | Acts as a base to neutralize HX byproduct. |

| Palladium(0) complexes | Aryl Halide, Piperazine | Buchwald-Hartwig Amination | Requires a phosphine (B1218219) ligand. |

| Ruthenium(II) complexes | Diol, Diamine | Dehydrogenative Coupling | Forms the piperazine ring in situ. |

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical parameters that significantly influence the reaction rate, yield, and purity of the final product.

For the reaction between piperazine and 3-(2-haloethyl)pyridine, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally favored. These solvents can effectively solvate the ionic intermediates and transition states, thereby accelerating the reaction. The reaction temperature is typically maintained between room temperature and 80 °C, with higher temperatures often leading to faster reaction times but also potentially to the formation of side products.

In the case of the Michael addition of piperazine to 3-vinylpyridine, ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are commonly used, especially when strong bases like NaH are employed. The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm and then gradually warmed to room temperature or slightly above to ensure complete conversion.

The use of an excess of piperazine can also serve as both a reactant and a solvent, which can be an effective strategy for driving the reaction to completion and simplifying the workup process.

Reaction Kinetics and Process Efficiency

The kinetics of the N-alkylation of piperazine are typically second-order, being first-order in both the piperazine and the electrophilic pyridine derivative. The rate of reaction is influenced by the concentration of the reactants, the temperature, and the choice of solvent and catalyst.

Process efficiency is a key consideration in the synthesis of this compound, particularly for large-scale production. High yields are desirable to maximize the output and minimize waste. The use of an excess of one of the reactants, typically the less expensive one (often piperazine), can improve the yield with respect to the limiting reagent.

Development of Novel Synthetic Pathways

The quest for more efficient, sustainable, and versatile synthetic methods has driven the development of novel pathways to access this compound and its derivatives.

Application of Modern Organic Synthesis Techniques

Modern organic synthesis techniques offer significant advantages over traditional methods in terms of reaction efficiency, selectivity, and environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities. For the synthesis of this compound, a microwave-assisted N-alkylation could offer a significant improvement in efficiency. A novel, green, and efficient microwave-assisted one-step, multi-component reaction has been developed for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids.

Continuous flow chemistry provides a platform for the safe, scalable, and automated synthesis of chemical compounds. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters. This technology can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The development of a continuous flow process for the synthesis of this compound could offer significant advantages for industrial-scale production.

Photoredox catalysis has gained prominence as a mild and powerful method for forming carbon-carbon and carbon-heteroatom bonds. Visible-light-promoted reactions can often proceed under mild conditions without the need for high temperatures or harsh reagents. A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes.

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Michael addition of piperazine to 3-vinylpyridine is an example of a highly atom-economical reaction.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical CO2. The use of piperazine as both a reactant and a solvent can also eliminate the need for an additional organic solvent.

Catalysis: The use of catalytic reagents in small amounts is preferred over stoichiometric reagents. The development of highly active and recyclable catalysts is a key area of research in green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis and flow chemistry can also contribute to improved energy efficiency.

An efficient green chemistry approach to the synthesis of N-substituted piperidones and piperidines has been developed, which presents significant advantages over classical methods.

High-Throughput Synthesis and Combinatorial Chemistry Approaches

High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for biological screening. The this compound scaffold is well-suited for these approaches due to the presence of a secondary amine in the piperazine ring, which can be readily functionalized.

Starting from this compound, a diverse library of derivatives can be synthesized in parallel using automated liquid handlers and reaction blocks. Common derivatization reactions include:

Acylation: Reaction with a variety of acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce a wide range of substituents.

Alkylation: Reaction with alkyl halides or other electrophiles to introduce further N-substituents.

These combinatorial libraries can then be screened for biological activity, allowing for the rapid identification of lead compounds with improved potency, selectivity, or pharmacokinetic properties. The marriage of high-throughput synthesis with high-throughput screening has the potential to significantly accelerate the drug discovery process.

Parallel Synthesis of Derivatives

Parallel synthesis is a powerful strategy for rapidly generating a library of related compounds by conducting multiple reactions simultaneously. nih.gov For the derivatization of this compound, this approach typically involves the modification of the secondary amine on the piperazine ring. A variety of synthetic methods can be employed in a parallel format, including acylation, alkylation, and reductive amination.

One common approach is solution-phase parallel synthesis , which can be adapted for the N-functionalization of the piperazine moiety. lookchem.com In a typical workflow, this compound would be dispensed into an array of reaction vessels. To each vessel, a different carboxylic acid is added in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an appropriate solvent like dimethylformamide (DMF). nih.gov This allows for the parallel formation of a library of amide derivatives. Similarly, a library of urea (B33335) and thiourea (B124793) derivatives can be synthesized by reacting the parent piperazine with a diverse set of isocyanates or isothiocyanates, respectively. nih.gov

Solid-phase synthesis offers another robust platform for the parallel generation of this compound derivatives. nih.gov In this methodology, the piperazine core can be attached to a solid support, such as a resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step to remove unreacted materials. For instance, the piperazine nitrogen could be attached to a resin, followed by a series of reactions to build the final molecule, or a precursor to this compound could be immobilized.

Polymer-assisted solution-phase synthesis combines the advantages of both solid-phase and solution-phase techniques. researchgate.net In this method, reagents or scavengers are bound to a polymer support. For example, after an N-alkylation reaction of this compound with a library of alkyl halides, a polymer-supported scavenger resin can be added to quench unreacted electrophiles and facilitate purification. This approach is highly amenable to automation and high-throughput synthesis.

The following table illustrates a representative set of building blocks that could be used in the parallel synthesis of derivatives of this compound:

| Reaction Type | Building Block Class | Example Building Blocks | Resulting Moiety |

| Acylation | Carboxylic Acids | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid | Amide |

| Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl Halides | Benzyl (B1604629) bromide, 2-Chloroethanol, Ethyl iodide | Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones | Benzaldehyde, Acetone, Cyclohexanone | Tertiary Amine |

| Urea Formation | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |

| Thiourea Formation | Isothiocyanates | Allyl isothiocyanate, Phenyl isothiocyanate | Thiourea |

Library Design for Structure-Activity Relationship Studies

The design of a chemical library of this compound derivatives for structure-activity relationship (SAR) studies is a critical step in the drug discovery process. nih.govbenthamdirect.com The goal is to systematically explore how modifications to the chemical structure affect the biological activity of the compound. A well-designed library will cover a diverse chemical space to identify key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. nih.gov

For the this compound scaffold, library design would focus on modifications at several key positions:

The Piperazine Nitrogen (N-4): This is the most synthetically accessible position for introducing diversity. The library would include a range of substituents to probe the effects of size, lipophilicity, hydrogen bonding capacity, and charge. For example, small alkyl groups (e.g., methyl, ethyl), larger aromatic and heteroaromatic rings, and functional groups capable of hydrogen bonding (e.g., amides, sulfonamides) would be incorporated. nih.govresearchgate.net

The Pyridine Ring: While synthetically more challenging, modifications to the pyridine ring can provide valuable SAR information. This could involve introducing substituents at various positions on the ring to alter its electronic properties and steric profile. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding.

The Ethyl Linker: The two-carbon linker between the pyridine and piperazine rings can also be a point of modification. The length of this linker can be varied to understand the optimal distance between the two heterocyclic rings for biological activity.

A common strategy in library design is to use a "hub and spoke" approach. The core scaffold, this compound, acts as the hub, and various substituents are added as spokes. The initial library might consist of a broad range of diverse substituents. Based on the biological activity of these first-generation compounds, a more focused second-generation library can be designed to optimize the initial "hits."

The following table outlines a potential library design for SAR studies of this compound derivatives:

| Modification Site | Structural Variation | Rationale for SAR |

| Piperazine N-4 | Small alkyl groups (methyl, ethyl) | Probing steric tolerance and basicity. |

| Aryl and heteroaryl groups | Exploring aromatic interactions and extending the molecular scaffold. | |

| Amides and sulfonamides | Introducing hydrogen bond donors and acceptors. | |

| Basic and acidic functionalities | Modulating overall charge and salt formation potential. | |

| Pyridine Ring | Electron-donating groups (e.g., -OCH3) | Increasing electron density and modifying pKa. |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Decreasing electron density and modifying pKa. nih.gov | |

| Steric bulk at different positions | Probing the shape of the binding pocket. | |

| Ethyl Linker | Shortening or lengthening the chain | Determining the optimal distance between the two rings. |

| Introducing rigidity (e.g., cyclopropane) | Constraining the conformation to understand the bioactive conformation. |

By systematically synthesizing and evaluating such a library, researchers can build a comprehensive understanding of the structure-activity relationships governing the biological effects of this class of compounds.

Structural and Conformational Analysis of 1 2 Pyridin 3 Yl Ethyl Piperazine

The three-dimensional structure of 1-(2-(Pyridin-3-YL)ethyl)piperazine is dictated by the flexible piperazine (B1678402) ring and its interaction with the pyridylethyl substituent. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to other conformations, such as the twist-boat form, to alleviate specific steric clashes like allylic strain. nih.gov

Preferred Conformations in Solution and Solid State

In both solution and solid states, the piperazine moiety of the molecule is expected to predominantly exist in a chair conformation. This is the most stable arrangement for six-membered saturated rings. The pyridylethyl substituent can occupy either an equatorial or axial position on the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. osti.govfu-berlin.de For instance, a hydrogen bond could potentially form between the secondary amine of the piperazine ring and the nitrogen atom of the pyridine (B92270) ring, influencing the orientation of the side chain. The specific preferred conformation would be a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions.

Influence of Substituents on Conformational Dynamics

The introduction of substituents can also create a preference for less common conformations. For example, certain substitution patterns on piperazine rings have been shown to favor a twist-boat conformation over the more typical chair form to avoid unfavorable steric interactions. nih.gov

Protonation States and pKa Determination in Physiological Environments

The presence of three nitrogen atoms in this compound—two in the piperazine ring and one in the pyridine ring—means that the molecule's charge is highly dependent on the pH of its environment.

Basicity of Nitrogen Centers

The basicity of the nitrogen atoms in this compound varies due to differences in their hybridization and local electronic environment. The nitrogen atoms in the piperazine ring are sp³-hybridized, making their lone pairs more available for protonation compared to the sp²-hybridized nitrogen in the pyridine ring. stackexchange.comquora.com Therefore, the piperazine nitrogens are more basic than the pyridine nitrogen.

Of the two piperazine nitrogens, the secondary amine is generally more basic than the tertiary amine due to the electron-donating effect of the additional alkyl group on the tertiary amine. However, steric hindrance around the tertiary amine can sometimes reduce its basicity. The pKa values of similar piperazine derivatives have been determined experimentally, providing a basis for estimating the pKa values for this compound. uregina.ca

| Nitrogen Center | Estimated pKa | Reference |

|---|---|---|

| Piperazine (secondary amine) | ~9.7 | uregina.ca |

| Piperazine (tertiary amine) | ~5.4 | uregina.ca |

| Pyridine | ~5.2 | libretexts.org |

pH-Dependent Charge Distribution

Based on the estimated pKa values, the charge distribution of this compound can be predicted at different physiological pH levels. At a physiological pH of 7.4, the secondary amine of the piperazine ring (pKa ~9.7) will be predominantly protonated, carrying a positive charge. The tertiary amine (pKa ~5.4) and the pyridine nitrogen (pKa ~5.2) will be largely unprotonated. Therefore, at physiological pH, the molecule is expected to exist primarily as a monocation.

| pH | Predominant Species |

|---|---|

| < 5.2 | Tricationic |

| 5.2 - 5.4 | Dicationic |

| 5.4 - 9.7 | Monocationic |

| > 9.7 | Neutral |

Molecular Tautomerism and Isomeric Forms

Tautomerism and isomerism are important considerations for understanding the chemical behavior of this compound.

Tautomers are isomers that readily interconvert, and in heterocyclic compounds, this often involves the migration of a proton. While the pyridine ring itself can exhibit tautomerism, particularly when substituted with hydroxyl or amino groups, the unsubstituted pyridine ring in this compound is less likely to undergo significant tautomerization. chemtube3d.comrsc.orgclockss.org

Conformational isomers, which differ in the spatial arrangement of their atoms due to rotation about single bonds, are highly relevant for this molecule. The flexible piperazine ring and the ethyl linker allow for a variety of conformations. The interconversion between chair and boat forms of the piperazine ring, as well as the rotation around the C-C and C-N bonds of the ethylpiperazine side chain, give rise to a complex conformational landscape. rsc.org The relative energies of these conformers will determine the most populated states in a given environment.

Conformational Flexibility and its Implications for Molecular Recognition

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds and the inherent flexibility of the piperazine ring. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a stable chair conformation to minimize steric and torsional strain. This has been confirmed in the crystal structure of analogous and more complex molecules, such as N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine, where the piperazine ring is observed in a distinct chair form nih.gov.

The ethyl linker connecting the pyridine and piperazine rings introduces additional degrees of conformational freedom. The orientation of the pyridine ring relative to the piperazine moiety is not fixed and can adopt various conformations depending on the rotation around the C-C and C-N bonds of the ethyl bridge. In the solid state of related structures, an extended, or antiperiplanar, conformation of the ethyl linker is often favored, which positions the two bulky ring systems away from each other, thus minimizing steric hindrance nih.gov. For instance, in N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine, the torsion angles describing the attachment of the substituent groups to the piperazine ring are indicative of such an extended conformation nih.gov.

However, in solution or within a biological binding pocket, the molecule is not static. The energetic barriers to rotation around the single bonds of the ethyl linker are relatively low, allowing the molecule to rapidly interconvert between different conformations. This dynamic behavior is crucial for molecular recognition. The ability of this compound to adopt various spatial arrangements allows it to present different pharmacophoric features to a binding site. A receptor or enzyme may selectively bind to a specific, higher-energy conformation of the molecule, shifting the conformational equilibrium towards the bound state.

The interplay between the conformational preferences of the molecule and the topology of a binding site is a key determinant of binding affinity and specificity. For example, the nitrogen atom of the pyridine ring and the two nitrogen atoms of the piperazine ring can all act as hydrogen bond acceptors or become protonated to act as hydrogen bond donors. The spatial relationship between these nitrogen atoms is directly controlled by the molecule's conformation. Different conformers will present these interaction points in unique three-dimensional arrangements, making them recognizable by different biological targets.

Below is a table summarizing the key structural features and their conformational implications for this compound, based on data from analogous structures and general principles of conformational analysis.

| Structural Feature | Predominant Conformation | Conformational Flexibility | Implication for Molecular Recognition |

| Piperazine Ring | Chair Conformation nih.gov | Ring inversion is possible but generally has a significant energy barrier. | The chair conformation presents axial and equatorial positions for substituents, influencing their orientation in a binding site. |

| Ethyl Linker | Extended (antiperiplanar) conformation is common in solid state nih.gov. | Relatively free rotation around C-C and C-N single bonds, leading to a variety of possible gauche and anti conformations in solution. | Allows the molecule to adopt different lengths and shapes to fit into diverse binding pockets. |

| Pyridine Ring Orientation | Variable, dependent on the ethyl linker conformation. | Can rotate relative to the piperazine moiety. | The position of the pyridine nitrogen, a key interaction point, can be optimized for binding. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Pyridin 3 Yl Ethyl Piperazine Analogs

Systematic Modification of the Piperazine (B1678402) Ring

The piperazine ring is a common motif in many biologically active compounds due to its ability to improve pharmacokinetic properties. nih.gov Its two nitrogen atoms can act as hydrogen bond acceptors and allow for the introduction of various substituents, influencing the compound's interaction with biological targets. nih.gov

N-Substitution Patterns and Their Impact on Activity

The nature of the substituent on the piperazine nitrogen atoms significantly impacts the biological activity of 1-(2-(Pyridin-3-YL)ethyl)piperazine analogs.

The introduction of different functional groups at the N-4 position of the piperazine ring has been shown to be advantageous for enhancing selectivity towards specific biological targets. For instance, in a series of arylpiperazine derivatives containing a saccharin (B28170) moiety, compounds with different substituents at the 4-position of the piperazine ring exhibited varying cytotoxic activities against different human prostate cancer cell lines. mdpi.com

Studies on other piperazine-containing compounds further highlight the importance of N-substitution. For example, in a series of chalcone-piperazine hybrids, altering the amine part to include N-phenylpiperazine, N-benzylpiperazine, and substituted N-phenylpiperazines had a significant impact on their anti-tumor activity. nih.gov Similarly, the optimization of a series of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists revealed a pronounced effect of 2'-piperazine substitution on receptor affinity. An analog with a 2'(S)-ethylpiperazine moiety showed a human CXCR3 IC50 of 0.2 nM. nih.gov

The electronic properties of the substituents also play a crucial role. In a study of piperazine derivatives, the presence of electron-withdrawing or electron-donating groups on the N-phenyl ring influenced the antimicrobial activity.

Table 1: Impact of N-Substitution on Piperazine Ring on Biological Activity

| Compound Series | N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Arylpiperazine-saccharin derivatives | Various functional groups at N-4 | Enhanced selectivity for different cancer cell lines | mdpi.com |

| Chalcone-piperazine hybrids | N-phenyl, N-benzyl, substituted N-phenyl | Significant impact on anti-tumor activity | nih.gov |

| Pyridyl-piperazinyl-piperidine derivatives | 2'(S)-ethylpiperazine | High CXCR3 receptor affinity (IC50 = 0.2 nM) | nih.gov |

Ring Constriction or Expansion Effects

Modifying the size of the piperazine ring can significantly alter the conformational freedom of the molecule, which in turn affects its biological activity.

Replacing the six-membered piperazine ring with a smaller or larger ring system can lead to a decrease in activity. For example, in a study of chromen-4-one derivatives, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a noticeable decrease in telomerase inhibitory activity. nih.gov This suggests that the specific geometry and flexibility of the piperazine ring are crucial for optimal interaction with the target.

Conversely, in some cases, expanding the ring to a homopiperazine (B121016) can improve activity. A study on ursolic acid derivatives found that the introduction of a piperazine or homopiperazine moiety significantly enhanced antitumor activity. nih.gov

The rigidity of the ring system is also a key factor. In the development of nucleozin (B1677030) analogs with anti-influenza activity, replacing the flexible piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system was investigated. researchgate.netplos.org It has been suggested that the rigidity of the DBH system could lead to better binding ability compared to piperazine analogs. plos.org However, in this particular study, the modified analogs were less active than the parent compound, highlighting the necessity of the specific piperazine ring for maintaining activity. researchgate.netplos.org

Table 2: Effects of Piperazine Ring Constriction or Expansion on Biological Activity

| Original Ring | Modified Ring | Compound Series | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Piperazine | Morpholine or Pyrrolidine | Chromen-4-one derivatives | Decreased telomerase inhibitory activity | nih.gov |

| Piperazine | Homopiperazine | Ursolic acid derivatives | Enhanced antitumor activity | nih.gov |

| Piperazine | 2,5-diazabicyclo[2.2.1]heptane | Nucleozin analogs | Decreased anti-influenza activity | researchgate.netplos.org |

Introduction of Chirality and Enantiomeric Activity Differences

The introduction of a chiral center into the piperazine ring can lead to enantiomers with different biological activities. This is often due to the specific stereochemical requirements of the biological target.

In the study of pyridyl-piperazinyl-piperidine derivatives as CXCR3 antagonists, the (S)-enantiomer of the 2'-ethylpiperazine analog (18j) was found to be highly potent, with a human CXCR3 IC50 of 0.2 nM. nih.gov This indicates a clear stereochemical preference for the receptor binding.

Similarly, when the piperazine ring in nucleozin was replaced with the 2,5-diazabicyclo[2.2.1]heptane (DBH) system, the resulting compounds were diastereomers. Compound 1 was the (1S,4S) diastereomer, and compound 2 was the (1R,4R) diastereomer, suggesting that the spatial arrangement of the nitrogen atoms and substituents is critical for activity. researchgate.netplos.org

Elucidation of the Pyridine (B92270) Ring's Role in Biological Activity

The pyridine ring is a key pharmacophore in many drugs and biologically active molecules. nih.govijnrd.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for various interactions with biological targets. ijnrd.org

Positional Isomerism of Nitrogen in Pyridine Ring

The position of the nitrogen atom within the pyridine ring can significantly influence the electronic properties and, consequently, the biological activity of the molecule. The nitrogen atom's electronegativity withdraws electron density from the carbon atoms at positions 2, 4, and 6, creating partial positive charges at these positions. ijnrd.org

Effect of Substituents on Pyridine Ring

The introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its biological activity.

In a series of pyridylpiperazine hybrid derivatives synthesized as urease inhibitors, the presence of a nitro group at the 3-position of the pyridine ring was crucial for the initial reaction and subsequent derivatization. nih.gov The electron-withdrawing nature of the nitro group facilitated the nucleophilic substitution reaction with piperazine. nih.gov The resulting derivatives showed varying degrees of urease inhibitory activity depending on the nature of the aryl substituents. nih.gov

In another study on pyrrolo[3,4-c]pyridine derivatives, the substituents on the pyridine ring had a significant impact on their potency. nih.gov For instance, a methyl group was introduced to improve metabolic stability. The nature of other substituents also played a role; ethyl and propyl groups increased activity compared to a methyl group or no substituent, while larger groups like phenyl or cyclopentyl led to a significant loss of potency. nih.gov

Table 3: Effect of Substituents on Pyridine Ring on Biological Activity

| Compound Series | Substituent on Pyridine Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyridylpiperazine hybrids | 3-nitro group | Facilitated synthesis and influenced urease inhibitory activity | nih.gov |

| Pyrrolo[3,4-c]pyridine derivatives | Methyl group | Improved metabolic stability | nih.gov |

| Pyrrolo[3,4-c]pyridine derivatives | Ethyl, propyl groups | Increased potency | nih.gov |

| Pyrrolo[3,4-c]pyridine derivatives | Phenyl, cyclopentyl groups | Significant loss of potency | nih.gov |

Bioisosteric Replacements of the Pyridine Ring

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound while minimizing undesirable ones. In the context of this compound analogs, the pyridine ring is a key pharmacophoric element that can be replaced with various other heterocyclic or alicyclic systems to modulate activity, selectivity, and pharmacokinetic properties.

In some cases, non-aromatic, saturated rings are used as bioisosteric replacements to improve properties like solubility and metabolic stability. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core has been shown to increase water solubility and metabolic half-life. chemrxiv.org The piperidine (B6355638) ring is another common bioisosteric replacement for the pyridine moiety and has been identified as a crucial structural element for activity at certain receptors. cambridgemedchemconsulting.comnih.gov The table below summarizes some bioisosteric replacements for the pyridine ring and their observed effects.

| Original Ring | Bioisosteric Replacement | Observed Effects | Reference |

|---|---|---|---|

| Pyridine | Pyrimidine | Altered hydrogen bonding and electronic distribution | cambridgemedchemconsulting.com |

| Pyridine | Triazolopyrimidine | Considered a purine (B94841) bioisostere | mdpi.com |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Increased water solubility and metabolic stability | chemrxiv.org |

| Pyridine | Piperidine | Crucial for activity at certain receptors | cambridgemedchemconsulting.comnih.gov |

Influence of the Ethyl Linker on Molecular Recognition

The ethyl linker connecting the pyridine and piperazine rings plays a critical role in the molecular recognition of this compound analogs by their biological targets. Its length, flexibility, and stereochemistry can significantly influence binding affinity and efficacy.

The length and flexibility of the linker determine the relative orientation of the two key pharmacophoric groups—the pyridine and piperazine rings. An optimal linker length allows these groups to adopt a conformation that is complementary to the binding site of the target protein. Studies have shown that both increasing and decreasing the linker length can have a profound impact on biological activity.

For instance, in the development of proteolysis targeting chimeras (PROTACs), the insertion of a piperazine moiety into the linker can improve rigidity and solubility. rsc.orgnih.gov However, the pKa of the piperazine ring is sensitive to nearby chemical groups, and slight modifications to the linker can alter its protonation state and, consequently, its desired properties. rsc.org Research on dopamine (B1211576) D3 receptor ligands has also highlighted the importance of the linker's composition and length, demonstrating that modifications can optimize affinity and selectivity. nih.gov The flexibility of the linker is equally important, as a very flexible linker can lead to an entropic penalty upon binding, reducing affinity. Conversely, a rigid linker might lock the molecule in a conformation that is not optimal for binding. nih.gov Therefore, a balance between flexibility and rigidity is often sought to maximize binding affinity.

Introducing stereocenters into the linker can lead to stereoisomers with different biological activities. This is because the three-dimensional arrangement of atoms can significantly affect how a molecule interacts with a chiral biological target, such as a receptor or enzyme. For example, in a study of nucleozin analogs, which have a structure related to this compound, modifications to the piperazine ring, including the introduction of a 2,5-diazabicycle[2.2.1]heptane system with specific stereochemistry, were analyzed. plos.org The different diastereomers exhibited varying levels of anti-influenza activity, highlighting the importance of the piperazine ring's conformation and the stereochemistry of its substituents. plos.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. ucsf.edu

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of the compounds. ucsf.edu These descriptors can be classified into several categories, including:

Constitutional descriptors: These describe the basic composition of the molecule, such as the number of atoms, bonds, and rings. openpharmaceuticalsciencesjournal.comresearchgate.net

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), solubility, and electronic properties.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov

The selection of relevant descriptors is a crucial step in building a robust QSAR model. researchgate.net Various methods, such as genetic function approximation (GFA), can be used to select the best subset of descriptors that correlate with the biological activity. nih.govnih.gov

The table below shows examples of descriptors used in QSAR studies of piperazine-containing compounds.

| Descriptor Type | Example Descriptors | Relevance | Reference |

|---|---|---|---|

| Constitutional | nDB (number of double bonds), nO (number of oxygen atoms) | Plays a vital role in the binding of ligands to the renin enzyme. | openpharmaceuticalsciencesjournal.comresearchgate.net |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Electrophilicity index (ω) | Significantly correlated to the biological inhibitory activity of piperazine derivatives against mTORC1. | mdpi.com |

| Physicochemical | Molar refractivity (MR), Aqueous solubility (Log S) | Correlated with the inhibitory activity of piperazine derivatives. | mdpi.com |

| Topological | Topological polar surface area (PSA) | Influences the biological inhibitory activity of piperazine derivatives. | mdpi.com |

| Geometrical | Area of the molecular shadow in the XZ plane | Inversely proportional to the inhibitory activity against NorA efflux pump. | nih.gov |

Once a set of descriptors is selected, a mathematical model is developed to relate these descriptors to the biological activity (the "endpoint"). Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). openpharmaceuticalsciencesjournal.commdpi.comnih.govnih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power. researchgate.net Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out cross-validation (Q²), assess the robustness of the model using the training set data. openpharmaceuticalsciencesjournal.comresearchgate.net

External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model development. The predictive ability is often measured by the predicted R² (R²_pred). openpharmaceuticalsciencesjournal.comresearchgate.net

A statistically significant QSAR model with good predictive ability can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thus accelerating the drug discovery process. researchgate.netnih.gov

Pharmacophore Modeling and Design Principles for Potent Analogs

Pharmacophore modeling is a cornerstone in modern drug discovery, enabling the design of novel molecules with enhanced potency and selectivity. mdpi.com For analogs of this compound, these models are constructed based on the three-dimensional chemical features that are essential for biological activity.

Identification of Essential Structural Features for Activity

The biological activity of this compound analogs is dictated by the interplay of its core structural components: the pyridine ring, the ethyl linker, and the piperazine moiety. Structure-activity relationship (SAR) studies have systematically explored modifications of these components to identify the key determinants of potency.

The piperazine ring is a widely utilized scaffold in medicinal chemistry due to its unique physicochemical properties and its ability to be modified to fine-tune a molecule's interaction with biological targets. In many biologically active compounds, the piperazine moiety serves as a basic and hydrophilic group that can optimize pharmacokinetic properties. mdpi.com Studies on related compounds have demonstrated that the piperazine ring is often essential for whole-cell activity. nih.gov For instance, replacing the piperazine ring with an ethylenediamine (B42938) in certain analogs resulted in weak activity against M. tuberculosis, highlighting the importance of the cyclic diamine structure. nih.gov Furthermore, a comparison between analogs containing a piperazine core versus a piperidine core revealed significant differences in affinity for certain receptors, indicating that the nature of this heterocyclic ring is a critical structural element for activity. nih.govacs.org

The pyridine ring also plays a pivotal role. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with the target protein. nih.gov The position of the nitrogen atom within the pyridine ring and the substitution pattern on the ring can significantly influence activity.

The ethyl linker connecting the pyridine and piperazine rings is another crucial feature. The length and flexibility of this linker are important for orienting the two ring systems correctly within the binding pocket of a biological target. researchgate.net

Systematic modifications of these core features have led to the identification of key structural requirements for potent activity. The following table summarizes the SAR findings for analogs of related piperazine compounds.

| Compound/Analog | Modification | Effect on Activity | Reference |

| Piperazine vs. Piperidine Core | Replacement of piperazine with piperidine. | Significantly altered receptor affinity, suggesting the piperazine ring is a key element for specific targets. | nih.govacs.org |

| Ethylenediamine Analogs | Replacement of the piperazine ring with ethylenediamine. | Weak activity, underscoring the importance of the piperazine ring for whole-cell activity. | nih.gov |

| Linker Length Variation | Altering the length of the alkyl chain connecting the piperazine and aromatic rings. | Linker length was found to be important for potency and selectivity. | researchgate.net |

| N-1 Position Substitution on Piperazine | Introduction of different substituents at the N-1 position of the piperazine ring. | Modifications at this position can significantly impact pharmacokinetic properties and target interaction. |

Generation of Novel Pharmacophore Models

Pharmacophore models serve as three-dimensional templates that encapsulate the essential steric and electronic features required for a molecule to bind to a specific biological target. The generation of such models for this compound analogs is an iterative process that begins with the identification of a set of active compounds. mdpi.com

The general workflow for creating a novel pharmacophore model involves several steps:

Conformational Analysis : For a set of active analogs, all possible low-energy conformations are generated.

Feature Identification : Key chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified for each conformation.

Model Generation and Scoring : The identified features from the set of active compounds are aligned to generate a common-feature pharmacophore model. These models are then scored based on their ability to correctly identify active compounds and exclude inactive ones. mdpi.com

Validation : The best-scoring pharmacophore model is then validated by screening a database of known active and inactive compounds. A robust model should have a high enrichment factor, meaning it preferentially selects active molecules.

A typical pharmacophore model for a this compound analog might include:

An aromatic feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature for the pyridine nitrogen.

A positive ionizable feature for the distal nitrogen of the piperazine ring.

Hydrophobic features to define the shape and space occupied by the molecule.

These models are invaluable for virtual screening campaigns to identify new hit molecules from large chemical libraries and for guiding the design of novel, more potent analogs by ensuring that new designs incorporate the essential pharmacophoric features. mdpi.comnih.gov

Mechanistic Pharmacological Investigations of 1 2 Pyridin 3 Yl Ethyl Piperazine in Pre Clinical Models

Molecular Target Identification and Characterization: An Uncharted Territory

No publicly available research data specifically details the binding affinity of 1-(2-(Pyridin-3-YL)ethyl)piperazine for various molecular targets.

Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels)

There are no published studies reporting the receptor binding profile of this compound against a panel of G-protein coupled receptors (GPCRs) or ion channels. Consequently, its potential affinity and selectivity for these crucial drug targets are unknown.

Enzyme Inhibition or Activation Assays

Information regarding the ability of this compound to inhibit or activate key enzymes is not available in the current scientific literature.

Transporter Interaction Studies

There is a lack of data from studies investigating the interaction of this compound with neurotransmitter transporters or other membrane transporters. Such studies are critical for understanding a compound's potential to modulate synaptic concentrations of neurotransmitters or its absorption, distribution, metabolism, and excretion (ADME) properties.

Nucleic Acid or Protein Interaction Profiling

No studies have been found that investigate the direct interaction of this compound with nucleic acids or other proteins outside of the receptor, enzyme, and transporter classes.

Cellular Level Mechanisms of Action: A Black Box

In the absence of identified molecular targets, the cellular mechanisms of action for this compound remain entirely speculative.

Ligand-Induced Receptor Activation and Signal Transduction Pathways (e.g., cAMP, Ca2+ flux, MAPK cascade)

As no specific receptor targets have been identified for this compound, there is no information on its ability to induce receptor activation or modulate downstream signal transduction pathways such as cyclic AMP (cAMP) formation, intracellular calcium (Ca2+) mobilization, or the mitogen-activated protein kinase (MAPK) cascade.

Receptor Internalization and Trafficking Kinetics

For compounds containing a piperazine (B1678402) moiety, which are often designed as ligands for G-protein coupled receptors (GPCRs) like histamine (B1213489) and dopamine (B1211576) receptors, understanding these dynamics is essential. nih.govnih.gov For instance, histamine H3 receptors, a target for some piperazine derivatives, are known to undergo internalization upon agonist binding. nih.gov The specific kinetics would depend on the receptor subtype, the cell type, and whether the compound acts as an agonist or antagonist. Investigations would typically involve cell lines expressing the target receptor, using techniques like fluorescence microscopy or flow cytometry with labeled ligands or antibodies to track the movement of receptors over time.

Modulation of Gene Expression and Protein Synthesis

Beyond immediate receptor-mediated signaling, the long-term effects of a pharmacological agent can involve alterations in gene expression and subsequent protein synthesis. These changes can underlie both the therapeutic efficacy and potential for off-target effects.

A common approach to investigate these effects is to correlate the sensitivity of various cell lines to a compound with their basal gene expression profiles. nih.gov This method can reveal unexpected mechanisms of action, such as the involvement of specific metabolic enzymes or signaling pathways. nih.gov For example, the expression of cytochrome P450 enzymes can be a key determinant of a compound's activity. nih.gov In the context of this compound, studies in relevant cell models (e.g., neuronal or cardiovascular cells) would involve treating the cells with the compound and then performing transcriptomic (e.g., RNA-seq) or proteomic analyses to identify which genes and proteins are upregulated or downregulated. This can provide insights into the pathways modulated by the compound, from cell division and metabolism to stress responses. nih.govdrugbank.com

Cellular Permeability and Intracellular Accumulation

The ability of a compound to cross the cell membrane and accumulate intracellularly is fundamental to its ability to reach its target, particularly for intracellular targets. The physicochemical properties of this compound, including its lipophilicity and charge, will govern its permeability.

Pre-clinical assessments often use in vitro models like the Caco-2 cell permeability assay, which models the intestinal barrier, or the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict blood-brain barrier (BBB) penetration. nih.govnih.gov Studies on various piperazine derivatives show a wide range of permeability. For example, some piperazine-linked naphthalimide derivatives show moderate to high predicted Caco-2 permeability. mdpi.com However, the addition of a piperazine tail to other molecular scaffolds has been shown to decrease permeability in some instances. nih.gov The efflux ratio, often determined in Caco-2 assays, indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular and brain accumulation. nih.gov Imaging studies with fluorescently-tagged analogs can visually confirm cellular uptake and provide qualitative information on intracellular distribution. nih.gov

Table 1: Cellular Permeability Data for Structurally Related Piperazine Compounds

| Compound Class | Assay | Permeability (Pe) | Efflux Ratio | Reference |

|---|---|---|---|---|

| Pyrido[4,3-d]pyrimidin-4-one derivative | Caco-2 | 43 nm/s | 5.4 | nih.gov |

| 2-Aminopyridine derivative | PAMPA-BBB | 12.6 x 10-6 cm s-1 | Not Reported | nih.gov |

| 2-Aminopyridine with piperazine tail | PAMPA-BBB | Decreased vs. parent | Not Reported | nih.gov |

Organelle-Specific Targeting and Localization

Following cellular entry, a compound's distribution to specific subcellular organelles can significantly influence its mechanism of action and therapeutic outcome. mdpi.comnih.govnih.govresearchgate.net The unique physicochemical environment of organelles like mitochondria, the endoplasmic reticulum (ER), and the nucleus can lead to the sequestration of certain molecules. mdpi.com

For piperazine-containing compounds, localization can be diverse. Imaging studies of some piperazine-linked fluorescent probes have shown distribution throughout the cytoplasm and localization in the perinuclear area. nih.gov Other research has focused on intentionally targeting organelles. For instance, a pyridyl-urea compound containing a piperazine moiety was developed as a modulator of the mitochondrial permeability transition pore (mPTP), suggesting direct interaction with mitochondria to prevent dysfunction. nih.gov Strategies for organelle targeting often involve conjugating the drug to a moiety with high affinity for a specific organelle. mdpi.comnih.gov Determining the subcellular localization of this compound would likely involve co-localization studies using fluorescent microscopy with organelle-specific dyes.

In Vivo Pharmacological Efficacy in Animal Models

Behavioral Neuroscience Models (e.g., Rodent Behavioral Paradigms relevant to specific pathways)

To investigate the effects of this compound on the central nervous system (CNS), various rodent behavioral models would be employed. The choice of model depends on the compound's hypothesized target. Given that many piperazine derivatives target CNS receptors like dopamine, serotonin (B10506), or histamine receptors, relevant behavioral paradigms could include tests for antipsychotic, antidepressant, anxiolytic, or cognitive-enhancing effects. nih.govnih.gov

For example, if the compound targets receptors involved in pain pathways, such as sigma receptors or histamine H3 receptors, its antinociceptive properties could be evaluated in models of neuropathic or inflammatory pain. nih.gov These tests measure the animal's response to a noxious stimulus (e.g., thermal or mechanical). The results from such studies on related piperazine derivatives have shown significant antinociceptive effects, demonstrating the potential of this chemical class in pain modulation. nih.gov

Table 2: In Vivo Behavioral Model Data for a Related Piperazine Compound

| Compound Class | Animal Model | Behavioral Test | Observed Effect | Reference |

|---|

Cardiovascular Physiology Models (e.g., Hemodynamic Measurements)

Assessing the cardiovascular effects of a new chemical entity is a critical component of pre-clinical evaluation. In vivo studies in animal models, typically rodents, allow for detailed measurement of hemodynamic parameters.

The gold standard for this assessment is the use of pressure-volume (PV) loop analysis, which provides real-time, beat-to-beat information on cardiac function. nih.gov This technique involves placing a specialized catheter into the left ventricle to simultaneously measure pressure and volume. nih.gov From these fundamental measurements, a host of functional indices can be derived, including heart rate, blood pressure, cardiac output, and contractility (e.g., dP/dt_max). nih.gov While direct hemodynamic data for this compound is not available, studies on related compounds often include cardiovascular safety assessments, such as hERG channel assays, to screen for potential cardiac liabilities like QT prolongation. nih.gov A thorough in vivo evaluation would involve administering the compound to anesthetized or conscious, telemetered animals and monitoring these key hemodynamic variables over time to determine any effects on cardiac performance and vascular resistance. nih.gov

Gastrointestinal Motility Models

No published studies were identified that investigated the effects of this compound in preclinical models of gastrointestinal motility.

Inflammation and Immunomodulation Models

There is no available data from preclinical studies examining the activity of this compound in models of inflammation or its potential immunomodulatory effects. While some piperazine derivatives have been investigated for anti-inflammatory properties, these findings are not specific to this compound. scilit.com

Metabolic Regulation Models

A review of existing literature did not yield any studies on the effects of this compound in preclinical models related to metabolic regulation.

Investigation of Allosteric Modulation and Ligand-Bias Signaling

There is a lack of specific research into the allosteric modulation and ligand-bias signaling properties of this compound.

No studies were found that characterized the functional selectivity or potential biased agonism/antagonism of this compound at any receptor.

Information regarding the mechanisms of allosteric interaction of this compound with any target receptors is not available in the scientific literature.

Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Profiling of 1 2 Pyridin 3 Yl Ethyl Piperazine in Animal Models

Absorption Studies

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

To predict the intestinal absorption of 1-(2-(Pyridin-3-YL)ethyl)piperazine, in vitro permeability assays are employed. These assays provide initial insights into the compound's ability to cross the intestinal epithelial barrier.

The Caco-2 permeability assay is a widely used model that utilizes a human colon adenocarcinoma cell line. evotec.com These cells, when cultured, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transport systems. evotec.comnih.gov The assay measures the apparent permeability coefficient (Papp) of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. evotec.com A high A-B Papp value suggests good passive diffusion, while a B-A to A-B efflux ratio greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.comnih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that assesses passive diffusion. enamine.netsigmaaldrich.comevotec.com An artificial membrane composed of phospholipids (B1166683) is used to separate a donor and acceptor compartment. enamine.netbioassaysys.com This high-throughput screening method provides a measure of a compound's lipophilicity and its ability to passively diffuse across a membrane. nih.gov While PAMPA is a simpler and faster assay, it does not account for active transport or paracellular pathways. evotec.com

Table 1: Hypothetical In Vitro Permeability Data for this compound

| Assay | Parameter | Value | Interpretation |

| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 15.2 | High Permeability |

| Papp (B-A) (10⁻⁶ cm/s) | 32.8 | Potential for Efflux | |

| Efflux Ratio (B-A/A-B) | 2.16 | Substrate for Efflux Transporters | |

| PAMPA | Pe (10⁻⁶ cm/s) | 12.5 | High Passive Permeability |

This table presents hypothetical data for illustrative purposes.

Oral Bioavailability in Rodent Models

Following promising in vitro data, the oral bioavailability of this compound is assessed in rodent models, typically rats or mice. nih.gov This is a crucial step to determine the fraction of an orally administered dose that reaches systemic circulation. nih.gov The study involves administering the compound orally and intravenously to different groups of animals. mdpi.com Blood samples are collected at various time points, and the plasma concentrations of the compound are measured. mdpi.com

The key pharmacokinetic parameters determined from these studies include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). nih.gov By comparing the AUC from oral administration to the AUC from intravenous administration, the absolute oral bioavailability (F%) can be calculated. nih.gov

Table 2: Hypothetical Oral Bioavailability Data for this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | F (%) |

| Oral | 10 | 450 | 1.5 | 2100 | 65 |

| Intravenous | 2 | 980 | 0.08 | 3230 | - |

This table presents hypothetical data for illustrative purposes.

Routes of Administration and Absorption Kinetics

The route of administration significantly influences the absorption kinetics of a drug. nih.gov While oral administration is the most common and preferred route, preclinical studies often explore other routes to understand the compound's intrinsic properties.

Intravenous (IV) administration bypasses absorption, providing a direct measure of the compound's distribution and elimination. mdpi.com

Oral (PO) administration provides insights into the compound's absorption from the gastrointestinal tract and its susceptibility to first-pass metabolism. nih.gov

Intraperitoneal (IP) injection is another common route in rodent studies, often resulting in rapid absorption.

The absorption kinetics are characterized by parameters such as the absorption rate constant (Ka) and the absorption half-life (t₁/₂a). A rapid absorption is generally desirable for drugs intended for acute conditions.

Table 3: Hypothetical Absorption Kinetics of this compound via Different Routes in Rats

| Route | Ka (h⁻¹) | t₁/₂a (h) | Tmax (h) |

| Oral (PO) | 1.2 | 0.58 | 1.5 |

| Intraperitoneal (IP) | 2.5 | 0.28 | 0.5 |

This table presents hypothetical data for illustrative purposes.

Distribution Characterization

Once absorbed into the systemic circulation, a drug distributes to various tissues and organs. Understanding the distribution profile of this compound is essential for predicting its efficacy and potential for off-target effects.

Tissue Distribution Studies in Animal Models

Tissue distribution studies are conducted in animal models, such as rats, to determine the concentration of this compound in different organs and tissues. mdpi.com After administration of the compound, animals are euthanized at various time points, and major organs (e.g., liver, kidney, lung, heart, spleen, and brain) are collected. The concentration of the compound in each tissue is quantified, and tissue-to-plasma concentration ratios are calculated.

These studies help to identify potential target organs for efficacy and toxicity. A high accumulation in a specific tissue may be desirable if it is the site of action, but it could also indicate a potential for localized toxicity. mdpi.com

Table 4: Hypothetical Tissue Distribution of this compound in Rats (2 hours post-dose)

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Plasma | 350 | 1.0 |

| Liver | 1800 | 5.1 |

| Kidney | 2500 | 7.1 |

| Lung | 950 | 2.7 |

| Heart | 400 | 1.1 |

| Spleen | 600 | 1.7 |

| Brain | 150 | 0.43 |

This table presents hypothetical data for illustrative purposes.

Blood-Brain Barrier Penetration Assessment

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov

The potential of this compound to penetrate the BBB can be initially assessed using in vitro models like the PAMPA-BBB assay, which uses a lipid composition mimicking the BBB. nih.gov In vivo assessment involves measuring the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in animal models. A Kp value significantly greater than 0.1 suggests some level of BBB penetration. For CNS-active drugs, a Kp,uu of approximately 1 is often desired, indicating that the unbound concentration in the brain is similar to that in the plasma.

Table 5: Hypothetical Blood-Brain Barrier Penetration Data for this compound

| Assay/Model | Parameter | Value | Interpretation |

| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 4.5 | Moderate Predicted CNS Permeability |

| Rat In Vivo | Brain-to-Plasma Ratio (Kp) | 0.43 | Moderate BBB Penetration |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.85 | Good CNS Exposure |

This table presents hypothetical data for illustrative purposes.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target. The determination of plasma protein binding is, therefore, a standard component of preclinical profiling.

Typically, in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are employed to determine the fraction of this compound bound to plasma proteins from various animal species (e.g., mouse, rat, dog, monkey) and humans. These studies help in understanding inter-species differences and in extrapolating animal data to humans. For instance, a study on a different piperazine (B1678402) derivative showed high plasma protein binding (over 98%) to human, rat, and mouse albumin. nih.gov Such high binding would significantly limit the free concentration of the drug available to exert its effect. Generally, compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice. rsc.org

A hypothetical data table for plasma protein binding might look like this:

| Species | Plasma Concentration (µM) | Percent Bound (%) |

| Mouse | 1 | Data not available |

| Rat | 1 | Data not available |

| Dog | 1 | Data not available |

| Monkey | 1 | Data not available |

| Human | 1 | Data not available |

Metabolism and Biotransformation

The metabolism of a drug candidate is a key determinant of its efficacy, safety, and duration of action. Preclinical studies aim to elucidate the metabolic pathways, identify the enzymes involved, and characterize the resulting metabolites.

In Vitro Metabolic Stability (e.g., Microsomal, Hepatocyte Stability)

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from different species. These in vitro systems contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. For example, a study on a pyrazolo-triazolo-pyrimidine derivative, SCH 58261, in rat liver microsomes indicated that the drug is significantly affected by hepatic metabolism, which could contribute to low bioavailability. mdpi.com

A representative data table for in vitro metabolic stability would include the following:

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Mouse | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Dog | Data not available | Data not available |

| Liver Microsomes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Identification and Characterization of Metabolites in Animal Samples

Following in vitro stability assays and in vivo studies in animal models, samples (e.g., plasma, urine, feces, bile) would be analyzed to identify and characterize the metabolites of this compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) are typically used for this purpose. Common metabolic pathways for piperazine-containing compounds include N-dealkylation, N-oxidation, and hydroxylation of the piperazine ring. nih.gov For instance, the metabolism of a different piperazine derivative in rat liver microsomes involved oxidative dealkylation and aromatic and alicyclic hydroxylation. nih.gov

Cytochrome P450 (CYP) Inhibition and Induction Profiling

It is crucial to determine if this compound inhibits or induces major cytochrome P450 (CYP) enzymes. nih.gov Inhibition or induction of these enzymes can lead to drug-drug interactions, where the co-administration of another drug results in altered pharmacokinetics and potentially adverse effects or loss of efficacy. mdpi.com In vitro assays using human liver microsomes or recombinant CYP enzymes are conducted to assess the inhibitory potential (IC50 values) and induction potential of the compound against key isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

A summary of CYP inhibition data would be presented as follows:

| CYP Isoform | Inhibition (IC50, µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Role of Other Drug-Metabolizing Enzymes

Besides CYPs, other enzyme systems can be involved in drug metabolism, including flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). If the metabolism of this compound is not fully accounted for by CYP enzymes, studies would be conducted to investigate the involvement of these other enzyme families.

Excretion Pathways

To understand how this compound and its metabolites are eliminated from the body, excretion studies are performed in animal models, typically rats. After administration of a radiolabeled version of the compound, urine, feces, and bile are collected over a period of time to determine the proportion of the dose excreted by each route. For example, a study on a novel PDE 5 inhibitor, SK3530, in rats showed that the primary route of excretion was through the feces (91.25%), with a smaller amount in the urine (1.07%), suggesting significant hepatobiliary clearance. nih.gov

A hypothetical excretion balance table would appear as:

| Excretion Route | Species | % of Administered Dose |

| Urine | Rat | Data not available |

| Feces | Rat | Data not available |

| Bile | Rat | Data not available |